3,4,6-Trichloro-5-methoxypyridazine
Description
3,4,6-Trichloro-5-methoxypyridazine is a halogenated pyridazine derivative featuring three chlorine atoms at positions 3, 4, and 6, and a methoxy group (-OCH₃) at position 3. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, and their substitution patterns critically influence physicochemical properties, reactivity, and biological activity. Chlorinated pyridazines are often explored in agrochemical and pharmaceutical research due to their electron-withdrawing effects, which enhance stability and modulate intermolecular interactions .
Properties
CAS No. |
28546-26-1 |
|---|---|
Molecular Formula |
C5H3Cl3N2O |
Molecular Weight |
213.44 g/mol |
IUPAC Name |
3,4,6-trichloro-5-methoxypyridazine |
InChI |
InChI=1S/C5H3Cl3N2O/c1-11-3-2(6)4(7)9-10-5(3)8/h1H3 |
InChI Key |
SHOKUMMZRIHBOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NN=C1Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 3,4,6-Trichloro-5-methoxypyridazine, differing primarily in substituent type, position, or number of halogens:
Key Observations:
Chlorine Substitution: The presence of multiple chlorine atoms (as in 3,4,6-Trichloro-5-methoxypyridazine) increases molecular weight and electronegativity, likely reducing solubility in polar solvents compared to mono-chlorinated analogs like 3-Chloro-5-(cyclopropylmethoxy)pyridazine. Higher halogenation may enhance environmental persistence and toxicity, though direct data is unavailable .
Alkoxy Group Variations :
- Methoxy (-OCH₃) groups (as in the target compound) are less bulky than cyclopropylmethoxy (-OCH₂C₃H₅) or 2-methoxyethoxy (-OCH₂CH₂OCH₃) substituents. This difference could influence steric hindrance and metabolic stability.
- Bulkier alkoxy groups (e.g., cyclopropylmethoxy) may reduce bioavailability but improve target specificity in drug design .
Safety and Handling: Mono-chlorinated pyridazines like 3-Chloro-5-(cyclopropylmethoxy)pyridazine require stringent inhalation precautions , suggesting that the tri-chlorinated target compound may pose heightened respiratory hazards. Precautionary codes (e.g., P101) associated with analogs emphasize the need for medical readiness during handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
